molecular formula C3H4F3N B13282769 2,3,3-Trifluoroprop-2-en-1-amine

2,3,3-Trifluoroprop-2-en-1-amine

Cat. No.: B13282769
M. Wt: 111.07 g/mol
InChI Key: CHVKLKUPEXDEJH-UHFFFAOYSA-N
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Description

2,3,3-Trifluoroprop-2-en-1-amine is a fluorinated organic compound with the molecular formula C3H4F3N It is characterized by the presence of three fluorine atoms attached to a propene backbone, with an amine group at the terminal position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-Trifluoroprop-2-en-1-amine typically involves the reaction of 2,3,3-trifluoropropene with ammonia or an amine source under controlled conditions. One common method is the reaction of 2,3,3-trifluoropropene with anhydrous ammonia in the presence of a catalyst, such as palladium on carbon, at elevated temperatures and pressures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2,3,3-Trifluoroprop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoropropene oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

2,3,3-Trifluoroprop-2-en-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3,3-Trifluoroprop-2-en-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, leading to altered biochemical pathways and physiological effects .

Comparison with Similar Compounds

  • 2,3,3-Trifluoropropene
  • 2,3,3-Trifluoropropanol
  • 2,3,3-Trifluoropropionic acid

Comparison: Compared to these similar compounds, 2,3,3-Trifluoroprop-2-en-1-amine is unique due to the presence of the amine group, which imparts different chemical reactivity and biological activity. The amine group allows for a wider range of chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .

Biological Activity

2,3,3-Trifluoroprop-2-en-1-amine is a fluorinated organic compound characterized by its unique molecular structure, which includes three fluorine atoms and an amine group. Its molecular formula is C₃H₄F₃N. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.

The presence of fluorine atoms in this compound enhances its reactivity and binding affinity towards biological targets such as enzymes and receptors. The compound can undergo several chemical reactions:

  • Oxidation : It can be oxidized to form corresponding oxides or derivatives.
  • Reduction : Reduction reactions can convert it into different amine derivatives.
  • Substitution : The fluorine atoms can be substituted with other functional groups under specific conditions.

The mechanism of action involves interactions with molecular targets within biological systems, influencing various biochemical pathways and physiological effects. These interactions are critical for its potential use in drug development and other applications.

Biological Activity

Research indicates that this compound exhibits significant biological activity. Its applications in biological research primarily focus on:

  • Enzyme Interactions : The compound's unique properties allow it to study enzyme interactions and metabolic pathways.
  • Pharmaceutical Applications : It may serve as a building block for synthesizing fluorinated pharmaceuticals, which are often more effective due to enhanced bioavailability .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Synthesis of Trifluoromethylated Amines : A study demonstrated the synthesis of trifluoromethylated ethylene amines using this compound as a precursor. The method showed high efficiency under mild conditions, highlighting its potential in pharmaceutical applications .
  • Fluorinated Amine Studies : Research into fluorinated amines has shown that compounds like this compound can affect cellular processes such as IL-6 production in adipocytes (fat cells), indicating its role in metabolic regulation .

Data Tables

The following table summarizes the biological activities and applications of this compound based on recent research findings:

Activity/Application Description References
Enzyme Interaction StudiesUsed to explore interactions with various enzymes involved in metabolism
Pharmaceutical SynthesisServes as a building block for synthesizing fluorinated drugs
Metabolic RegulationInfluences IL-6 production in adipocytes
Chemical DerivatizationParticipates in reactions to form more complex fluorinated compounds

Properties

Molecular Formula

C3H4F3N

Molecular Weight

111.07 g/mol

IUPAC Name

2,3,3-trifluoroprop-2-en-1-amine

InChI

InChI=1S/C3H4F3N/c4-2(1-7)3(5)6/h1,7H2

InChI Key

CHVKLKUPEXDEJH-UHFFFAOYSA-N

Canonical SMILES

C(C(=C(F)F)F)N

Origin of Product

United States

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